molecular formula C18H21N3 B5786501 N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE

N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE

Cat. No.: B5786501
M. Wt: 279.4 g/mol
InChI Key: YKDDUTNHDBYTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with isopropyl halides in the presence of a base such as potassium carbonate.

    Amination: The final step involves the reaction of the alkylated benzimidazole with 2-ethylphenylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE has several scientific research applications, including:

    Medicinal Chemistry: It may be used as a lead compound for the development of new drugs due to its potential biological activities.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ETHYLPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE
  • N-(2-ETHYLPHENYL)-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE
  • N-(2-ETHYLPHENYL)-N-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE

Uniqueness

N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-4-14-9-5-6-10-15(14)19-18-20-16-11-7-8-12-17(16)21(18)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDDUTNHDBYTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC3=CC=CC=C3N2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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